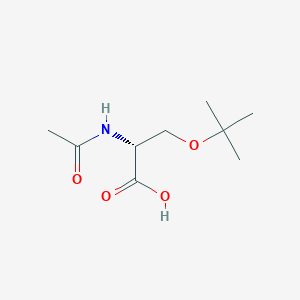
Ac-D-Ser(tBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-D-Ser(tBu)-OH: is a synthetic derivative of the amino acid serine. It is characterized by the presence of an acetyl group (Ac) attached to the amino group, a tert-butyl (tBu) group protecting the hydroxyl group, and the D-isomer of serine. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of serine are reacted with tert-butyl chloride and a base to protect the hydroxyl group.
Bulk Acetylation: The protected serine is then acetylated using acetic anhydride and a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ac-D-Ser(tBu)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the acetyl group, converting it back to the amino group.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the tert-butyl group.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deprotected serine derivatives.
Substitution Products: Serine derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ac-D-Ser(tBu)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the role of serine residues in enzymatic activity and protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and ease of incorporation into peptides make it valuable for designing therapeutic agents.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ac-D-Ser(tBu)-OH involves its incorporation into peptides and proteins. The acetyl and tert-butyl groups provide stability and protect the serine residue during peptide synthesis. Once incorporated, the protecting groups can be removed to reveal the active serine residue, which can participate in enzymatic reactions and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Ac-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Ac-D-Thr(tBu)-OH: A threonine derivative with acetyl and tert-butyl protecting groups.
Ac-D-Ser(OMe)-OH: A serine derivative with a methoxy protecting group instead of tert-butyl.
Uniqueness: Ac-D-Ser(tBu)-OH is unique due to its D-isomer configuration and the presence of both acetyl and tert-butyl protecting groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and research.
Eigenschaften
Molekularformel |
C9H17NO4 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
COMGVZVKADFEPL-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
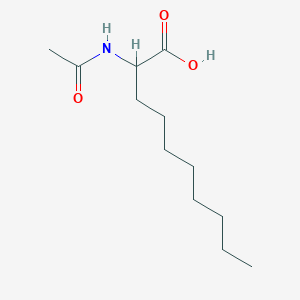
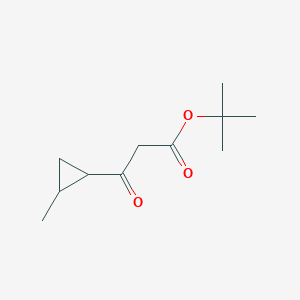
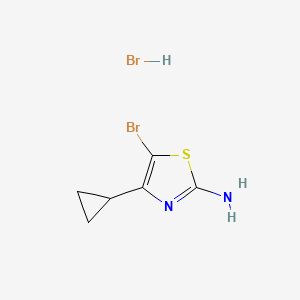
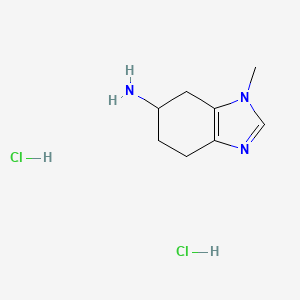

![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
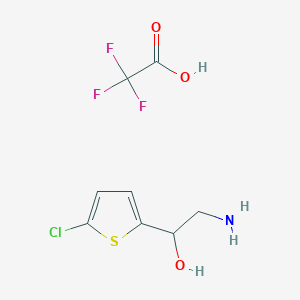
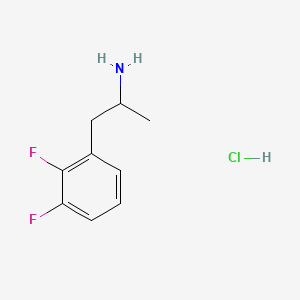
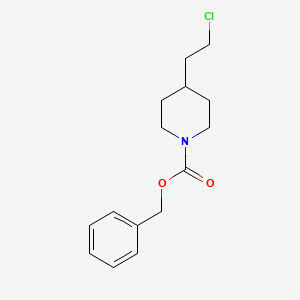
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
